ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
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Description
Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.329. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets such as vegfr1 , which plays a crucial role in angiogenesis.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to various cellular changes .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to angiogenesis .
Pharmacokinetics
The molecular weight of the compound is 3703527 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with similar structures have been reported to show potent growth inhibition properties against various human cancer cell lines .
Action Environment
The stability of similar compounds has been reported to be influenced by factors such as light and air exposure .
Properties
IUPAC Name |
ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLAXNYFGOSGK-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC3=C(C=C2)OCO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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